molecular formula C10H18ClNO2 B15067766 3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride

3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B15067766
M. Wt: 219.71 g/mol
InChI Key: LMVXUWXCTWUQSE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride is a heterocyclic compound with a unique spiro structure. It is primarily used in research and development within the fields of chemistry and pharmacology. The compound is known for its stability and reactivity, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride typically involves a multi-step process. One common method includes the three-component condensation of anisole, isobutyraldehyde, and a corresponding nitrile in dichloromethane, catalyzed by concentrated sulfuric acid . This reaction forms the spirocyclic core of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the spirocyclic core remains intact.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a versatile tool in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

3,3-dimethyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-9(2)6-10(8(12)13-9)4-3-5-11-7-10;/h11H,3-7H2,1-2H3;1H

InChI Key

LMVXUWXCTWUQSE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCCNC2)C(=O)O1)C.Cl

Origin of Product

United States

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